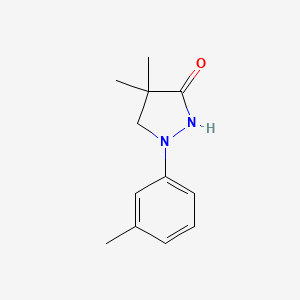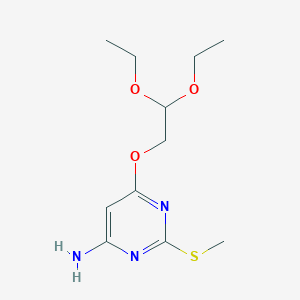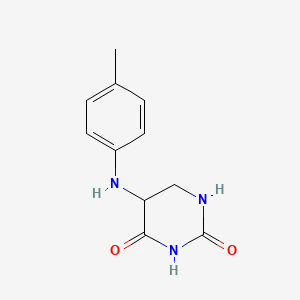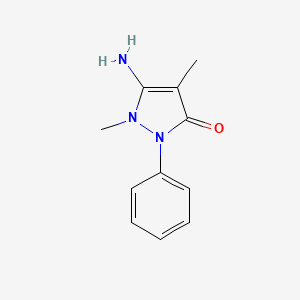
Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-: is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in various biological processes and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the pyridine ring.
Methoxylation: Addition of a methoxy group to the pyridine ring.
Pyrimidine Formation: Construction of the pyrimidine ring through cyclization reactions.
Amination: Introduction of amino groups at specific positions on the pyrimidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Applications De Recherche Scientifique
Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-:
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of dyes, agrochemicals, and other industrial products.
Mécanisme D'action
The mechanism by which Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino- exerts its effects would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to the desired biological or chemical outcome.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrimidine, 2,4-diamino-: A simpler analog with similar core structure.
Pyridine, 5-bromo-6-methoxy-3-methyl-: A related compound with different functional groups.
Uniqueness
Pyrimidine, 5-((5-bromo-6-methoxy-3-pyridyl)methyl)-2,4-diamino-: is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives.
Propriétés
Numéro CAS |
65873-68-9 |
|---|---|
Formule moléculaire |
C11H12BrN5O |
Poids moléculaire |
310.15 g/mol |
Nom IUPAC |
5-[(5-bromo-6-methoxypyridin-3-yl)methyl]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C11H12BrN5O/c1-18-10-8(12)3-6(4-15-10)2-7-5-16-11(14)17-9(7)13/h3-5H,2H2,1H3,(H4,13,14,16,17) |
Clé InChI |
BBOYXBOSPLEQDW-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=N1)CC2=CN=C(N=C2N)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


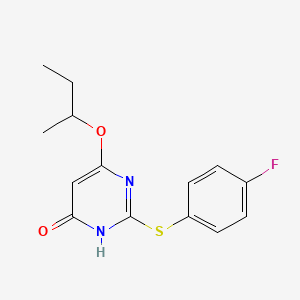
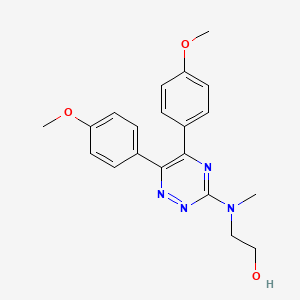
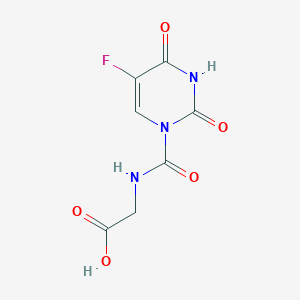

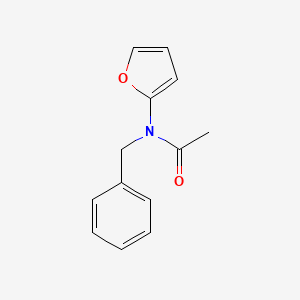
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12906624.png)
![3-[(4-Methoxyphenyl)methyl]-2,4-dimethylfuran](/img/structure/B12906634.png)

